molecular formula C13H12FNO3 B6513759 ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103914-72-3

ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6513759
CAS No.: 103914-72-3
M. Wt: 249.24 g/mol
InChI Key: FSHSGWPMKVCLCR-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a quinoline core, a fluorine atom at the 7-position, a methyl group at the 1-position, and an ethyl ester group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-fluoroquinoline as the starting material.

  • Functionalization: The quinoline core is functionalized through a series of reactions, including nitration, reduction, and subsequent methylation to introduce the methyl group at the 1-position.

  • Oxidation: The compound undergoes oxidation to form the 4-oxo-1,4-dihydroquinoline structure.

  • Esterification: Finally, the carboxylic acid group is converted to its ethyl ester form through esterification.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.

  • Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and solvents depending on the specific reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the quinoline core.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.

  • Substitution Products: Substituted quinolines with different functional groups at the fluorine or methyl positions.

Mechanism of Action

Target of Action

It is structurally similar to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

Like other fluoroquinolones, this compound likely interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

Based on its similarity to fluoroquinolones, it likely affects the dna replication pathway in bacteria by inhibiting the action of dna-gyrase . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

Fluoroquinolones, which are structurally similar, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of fluoroquinolones. By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating and transcribing its DNA . This leads to the death of the bacterial cell .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of similar compounds .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • Ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains an additional benzyl group.

Uniqueness: Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 7-position enhances its binding affinity and stability compared to similar compounds.

Properties

IUPAC Name

ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSGWPMKVCLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (4.7 g), anhydrous potassium carbonate (3.0 g), dimethyl sulphate (2.52 g) and butanone (200 ml) can be boiled under reflux for 14 hours. The solvent can be evaporated and the residue can be triturated with dichloromethane (150 ml). The mixture can be filtered and the filtrate evaporated to a small volume. Diethyl ether can be added, causing a solid to precipitate. The solid can be collected, washed with ether, dried and recrystallised from industrial methylated spirit to give the compound ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, m.p. 164° C.-166° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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